molecular formula C12H21NO4 B063716 (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester CAS No. 166094-02-6

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester

Cat. No.: B063716
CAS No.: 166094-02-6
M. Wt: 243.3 g/mol
InChI Key: PKGMTZSUJIBSEV-ORZBULNSSA-N
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Description

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonic acid-functionalized resins, can enhance the efficiency of the esterification process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems . The released carboxylic acid can then interact with specific molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,8-9H,7H2,1-5H3,(H,13,15)/b8-6+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMTZSUJIBSEV-ORZBULNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=CC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](/C=C/C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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